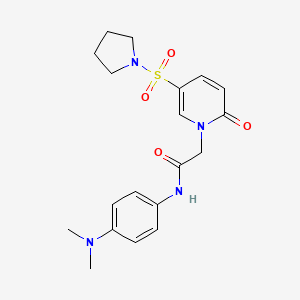
N-(4-(dimethylamino)phenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(dimethylamino)phenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(dimethylamino)phenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, referred to as P511-0979, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
P511-0979 has a molecular weight of 404.49 g/mol and features a complex structure that includes a dimethylamino phenyl group, a pyridine ring, and a pyrrolidine sulfonamide moiety. The structural formula can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 404.49 g/mol |
| Key Functional Groups | Dimethylamino, Pyridine, Pyrrolidine Sulfonamide |
Synthesis
The synthesis of P511-0979 involves several steps, including the formation of the pyrrolidine sulfonamide and subsequent coupling reactions with other aromatic systems. The initial precursor compounds are synthesized through established organic chemistry methods, ensuring high yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of P511-0979. In vitro experiments demonstrated that this compound inhibits the growth of various cancer cell lines, particularly breast and pancreatic cancer cells. The mechanism of action appears to involve the disruption of cell colony formation and migration, which are critical processes in tumor metastasis.
Key Findings:
- Cell Line Testing: P511-0979 showed significant inhibitory effects on breast and pancreatic cancer cell lines.
- Mechanism: The compound disrupts signaling pathways involved in cell proliferation and migration.
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of derivatives related to P511-0979. For instance, compounds with similar structures have been evaluated in animal models for their efficacy against seizures.
Case Study:
- Model Used: Maximal Electroshock (MES) test in rodents.
- Results: Some derivatives exhibited moderate binding to neuronal voltage-sensitive sodium channels, indicating potential as anticonvulsant agents.
Pharmacological Mechanisms
The biological activity of P511-0979 can be attributed to its interaction with specific molecular targets. Preliminary data suggest that it may act on G protein-coupled receptors (GPCRs) and ion channels, which are crucial for neurotransmission and cellular signaling.
Table: Summary of Biological Activities
| Activity Type | Effect | Model/System Used |
|---|---|---|
| Anticancer | Inhibition of cell growth | Breast and pancreatic cancer cells |
| Anticonvulsant | Reduced seizure activity | MES test in rodents |
| Neurotransmission | Modulation of ion channels | Neuronal cell lines |
特性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-21(2)16-7-5-15(6-8-16)20-18(24)14-22-13-17(9-10-19(22)25)28(26,27)23-11-3-4-12-23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQKBDDCLNIIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














